5-bromo-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)nicotinamide
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Overview
Description
5-bromo-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)nicotinamide is a complex organic compound that features a bromine atom, a pyrazole ring, a pyridine ring, and a nicotinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)nicotinamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Pyrazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
Coupling Reactions: The pyrazole ring is then coupled with a pyridine derivative through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Nicotinamide Introduction: The final step involves the formation of the nicotinamide moiety, which can be achieved through amidation reactions using nicotinic acid or its derivatives.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and pyridine rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the nitro or carbonyl groups present in the compound using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles through nucleophilic substitution reactions, using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides, thiols, or other substituted derivatives.
Scientific Research Applications
5-bromo-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)nicotinamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Biological Studies: The compound is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.
Material Science: It is investigated for its potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Chemical Biology: The compound serves as a probe in chemical biology to study the interactions between small molecules and biological macromolecules.
Mechanism of Action
The mechanism of action of 5-bromo-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact mechanism depends on the specific biological context and the target molecule involved.
Comparison with Similar Compounds
Similar Compounds
5-bromo-N-((5-(1H-pyrazol-5-yl)pyridin-3-yl)methyl)nicotinamide: Lacks the methyl group on the pyrazole ring.
5-chloro-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)nicotinamide: Has a chlorine atom instead of a bromine atom.
5-bromo-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-2-yl)methyl)nicotinamide: The pyridine ring is substituted at a different position.
Uniqueness
The uniqueness of 5-bromo-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)nicotinamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the bromine atom and the methyl group on the pyrazole ring can significantly affect its binding affinity and selectivity towards biological targets, making it a valuable compound for drug discovery and development.
Properties
IUPAC Name |
5-bromo-N-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN5O/c1-22-15(2-3-21-22)12-4-11(6-18-8-12)7-20-16(23)13-5-14(17)10-19-9-13/h2-6,8-10H,7H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTEJYMCATPJTCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CN=CC(=C2)CNC(=O)C3=CC(=CN=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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